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Compound of Interest

Compound Name: 2-Methoxyphenyl benzoate

Cat. No.: B1194103 Get Quote

A detailed examination of the spectroscopic characteristics of 2-Methoxyphenyl benzoate, 3-

Methoxyphenyl benzoate, and 4-Methoxyphenyl benzoate is presented for researchers,

scientists, and professionals in drug development. This guide provides a comparative analysis

of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols and visual representations of the analytical workflow.

The positional isomerism of the methoxy group on the phenyl ring of methoxyphenyl benzoates

significantly influences their spectroscopic properties. Understanding these differences is

crucial for the unambiguous identification and characterization of these compounds in various

research and development settings. This guide offers a comprehensive side-by-side

comparison of the key spectral features of the ortho (2-), meta (3-), and para (4-) isomers.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra are characterized by distinct chemical shifts and coupling patterns for the

aromatic protons, which are influenced by the position of the electron-donating methoxy group.
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Compound
¹H NMR Chemical Shifts (δ, ppm) and

Coupling Constants (J, Hz)

2-Methoxyphenyl benzoate

8.18 (dd, J = 7.9, 1.8 Hz, 2H), 7.63 (tt, J = 7.4,

1.3 Hz, 1H), 7.50 (t, J = 7.9 Hz, 2H), 7.33-7.28

(m, 1H), 7.23-7.18 (m, 2H), 7.00 (td, J = 7.6, 1.2

Hz, 1H), 3.84 (s, 3H)

3-Methoxyphenyl benzoate

8.19 (d, J = 7.8 Hz, 2H), 7.63 (t, J = 7.4 Hz, 1H),

7.51 (t, J = 7.8 Hz, 2H), 7.36 (t, J = 8.1 Hz, 1H),

7.00-6.95 (m, 2H), 6.83 (ddd, J = 8.3, 2.6, 0.8

Hz, 1H), 3.82 (s, 3H)

4-Methoxyphenyl benzoate

8.17 (d, J = 8.9 Hz, 2H), 7.61 (t, J = 7.4 Hz, 1H),

7.49 (t, J = 7.8 Hz, 2H), 7.14 (d, J = 9.1 Hz, 2H),

6.95 (d, J = 9.1 Hz, 2H), 3.84 (s, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the methoxy group also affects the ¹³C NMR chemical shifts of the carbon

atoms in the phenyl ring due to its electronic effects.

Compound ¹³C NMR Chemical Shifts (δ, ppm)

2-Methoxyphenyl benzoate
164.9, 151.3, 140.2, 133.6, 130.0, 129.5, 128.5,

127.2, 123.0, 120.6, 112.9, 55.9

3-Methoxyphenyl benzoate
164.9, 159.9, 151.5, 133.6, 130.0, 129.6, 129.5,

121.9, 114.3, 108.7, 55.4

4-Methoxyphenyl benzoate
165.2, 157.5, 144.3, 133.4, 130.1, 129.5, 128.5,

122.3, 114.4, 55.5

Infrared (IR) Spectroscopy
The IR spectra of the three isomers are broadly similar, exhibiting characteristic absorptions for

the ester carbonyl group and the aromatic rings. However, subtle differences can be observed

in the fingerprint region.
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Compound Key IR Absorption Frequencies (cm⁻¹)

2-Methoxyphenyl benzoate

3070 (C-H, aromatic), 2940 (C-H, methyl), 1735

(C=O, ester), 1600, 1490 (C=C, aromatic),

1260, 1180 (C-O, ester), 750 (C-H out-of-plane

bend)

3-Methoxyphenyl benzoate

3065 (C-H, aromatic), 2935 (C-H, methyl), 1738

(C=O, ester), 1595, 1485 (C=C, aromatic),

1255, 1170 (C-O, ester), 760, 680 (C-H out-of-

plane bend)

4-Methoxyphenyl benzoate

3075 (C-H, aromatic), 2950 (C-H, methyl), 1730

(C=O, ester), 1605, 1510 (C=C, aromatic),

1250, 1165 (C-O, ester), 840 (C-H out-of-plane

bend)

Mass Spectrometry (MS)
The electron ionization mass spectra of the three isomers are expected to show similar

fragmentation patterns, with a prominent molecular ion peak and characteristic fragment ions.

Compound
Mass-to-Charge Ratios (m/z) of Major

Fragments

2-Methoxyphenyl benzoate 228 (M⁺), 121, 105, 77

3-Methoxyphenyl benzoate 228 (M⁺), 121, 105, 77

4-Methoxyphenyl benzoate 228 (M⁺), 121, 105, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in

about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)
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as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data

were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer at a frequency of 100 MHz. Spectra were acquired with proton decoupling, a

spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. The FID was

Fourier transformed with a line broadening of 1.0 Hz. Chemical shifts are reported in ppm

relative to the solvent signal of CDCl₃ (δ 77.16 ppm).

Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using a spectrometer equipped with a diamond attenuated total

reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the

ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans

at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed on a system equipped with a mass selective detector. A

capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The oven

temperature was initially held at 50°C for 2 minutes, then ramped to 280°C at a rate of

10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of

1.0 mL/min. The injector temperature was set to 250°C. A 1 µL sample of a dilute solution of the

compound in dichloromethane was injected in splitless mode. The mass spectrometer was

operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

Visualization of the Analytical Workflow
The logical flow of the spectroscopic comparison is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic comparison of methoxyphenyl benzoate isomers.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Methoxyphenyl Benzoate and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194103#spectroscopic-comparison-of-2-
methoxyphenyl-benzoate-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1194103?utm_src=pdf-body-img
https://www.benchchem.com/product/b1194103#spectroscopic-comparison-of-2-methoxyphenyl-benzoate-and-its-isomers
https://www.benchchem.com/product/b1194103#spectroscopic-comparison-of-2-methoxyphenyl-benzoate-and-its-isomers
https://www.benchchem.com/product/b1194103#spectroscopic-comparison-of-2-methoxyphenyl-benzoate-and-its-isomers
https://www.benchchem.com/product/b1194103#spectroscopic-comparison-of-2-methoxyphenyl-benzoate-and-its-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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